DL-Proline

Catalog No.
S1768398
CAS No.
609-36-9
M.F
C5H10NO2+
M. Wt
116.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Proline

CAS Number

609-36-9

Product Name

DL-Proline

IUPAC Name

(2S)-pyrrolidin-1-ium-2-carboxylic acid

Molecular Formula

C5H10NO2+

Molecular Weight

116.14 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/p+1/t4-/m0/s1

InChI Key

ONIBWKKTOPOVIA-BYPYZUCNSA-O

SMILES

C1CC(NC1)C(=O)O

Solubility

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C
Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol
Very soluble in water, alcohol; insoluble in ether
Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol
162.0 mg/mL
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

L Proline, L-Proline, Proline

Canonical SMILES

C1CC([NH2+]C1)C(=O)O

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)O

DL-Proline in Peptide Synthesis

DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is a non-essential amino acid commonly used in scientific research for its role in peptide synthesis []. Its unique chemical structure allows it to act as a turn inducer, influencing the folding and final conformation of peptides []. This property is due to the restricted phi (ϕ) angle of its proline residue, which creates a bend in the peptide chain []. Researchers utilize DL-Proline to introduce specific turns and loops into peptide structures, ultimately affecting their function and biological activity [].

DL-Proline is an alpha-amino acid characterized by its unique structure, featuring a pyrrolidine ring with a carboxylic acid group at the second position. Its chemical formula is C5H9NO2C_5H_9NO_2 and it has a molecular weight of 115.1305 g/mol. The compound is also known by other names, including 2-Pyrrolidine carboxylic acid and simply Proline . DL-Proline is notable for being a chiral compound, existing as two enantiomers: L-Proline and D-Proline, which have distinct biological roles.

In Protein Structure:

  • Proline kink: Due to its rigid structure, proline often introduces kinks or turns in protein chains. This can create specific functionalities in proteins, such as active sites for enzyme catalysis.
  • Hydration: The secondary amine group of proline can participate in hydrogen bonding with water molecules, influencing protein stability and folding.

Other Roles:

  • Osmoprotectant: Proline can help cells maintain water balance under stress conditions like high salinity. This property is being explored in research on drought tolerance in plants.
  • Immune function: Studies suggest proline may play a role in regulating the immune system. However, the exact mechanism needs further investigation.
  • Dust irritation: Inhalation of proline dust can irritate the respiratory tract. Use proper ventilation when handling the powder.
  • Incompatible chemicals: Avoid contact with strong oxidizing agents, which can cause a fire or explosion.
, particularly as a catalyst in organic synthesis. It is commonly involved in:

  • Aldol Reactions: DL-Proline acts as an asymmetric catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy carbonyl compounds .
  • Mannich Reactions: It is utilized in the Mannich reaction to synthesize β-amino carbonyl compounds.
  • Cross-Coupling Reactions: DL-Proline can catalyze cross-coupling reactions, enhancing the formation of carbon-carbon bonds .

The thermodynamic properties of DL-Proline have been studied extensively, revealing various enthalpy and entropy changes associated with its reactions in the gas phase .

DL-Proline plays significant roles in biological systems. It is involved in protein synthesis and acts as a precursor for other amino acids. Proline's unique cyclic structure contributes to the stability of protein folds, particularly in collagen. Furthermore, it has been identified as a human metabolite and exhibits various physiological effects, including:

  • Osmoprotective Role: Proline helps cells adapt to osmotic stress.
  • Antioxidant Properties: It can scavenge free radicals, contributing to cellular protection against oxidative damage .

DL-Proline can be synthesized through several methods:

  • Hydrolysis of Nitriles: One common method involves the hydrolysis of nitriles to yield proline derivatives.
  • Reduction of Pyrrolidine Derivatives: Pyrrolidine can be chemically modified to produce DL-Proline through reduction processes.
  • Enzymatic Synthesis: Enzymatic methods using specific enzymes can also yield high-purity DL-Proline from simpler substrates .

DL-Proline has a wide range of applications across various fields:

  • Pharmaceuticals: It is used in drug formulation and as a building block for synthesizing pharmaceutical compounds.
  • Food Industry: DL-Proline serves as a flavoring agent and food additive.
  • Biotechnology: Its role as a catalyst in asymmetric synthesis makes it valuable in producing chiral compounds necessary for pharmaceuticals .

Several compounds share structural similarities with DL-Proline, including L-Proline, D-Proline, Hydroxyproline, and Glycine. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
L-ProlineChiral amino acidPredominantly found in proteins; crucial for collagen
D-ProlineChiral amino acidLess common; used in specific biochemical pathways
HydroxyprolineModified prolineImportant for collagen stability; contains hydroxyl group
GlycineSimplest amino acidNon-chiral; serves as a building block for proteins

DL-Proline's unique combination of properties makes it particularly versatile in both biological systems and synthetic applications.

Racemic Synthesis Pathways for DL-Proline

Classical Malonate-Based Synthesis

The most established synthetic route to racemic DL-Proline involves the reaction of diethyl malonate with acrylonitrile [23] [27]. This multi-step pathway begins with the base-catalyzed Michael addition of diethyl malonate to acrylonitrile, forming diethyl bis(2-cyanoethyl)malonate . The subsequent reduction using nickel catalyst and hydrogen gas converts the nitrile groups to primary amines [27]. Cyclization occurs through intramolecular nucleophilic substitution, where one amino group attacks the malonate carbon center, forming the characteristic pyrrolidine ring [6]. Final hydrolysis under acidic conditions yields DL-Proline in racemic form [27].

Strecker Amino Acid Synthesis

The Strecker synthesis provides an alternative pathway for DL-Proline preparation through a two-step mechanism [29] [32]. The process initiates with the formation of an imine intermediate from an appropriate aldehyde precursor and ammonia [29]. Subsequent cyanide addition to the imine generates an alpha-aminonitrile, which undergoes acid-catalyzed hydrolysis to produce the final amino acid product [32]. This methodology consistently produces racemic mixtures due to the non-stereoselective nature of the cyanide addition step [29].

Fermentation-Based Approaches

Microbial fermentation represents a biotechnological approach to DL-Proline synthesis, though it typically produces the L-enantiomer preferentially [36] [30]. Specific microorganisms, particularly strains of Micrococcus glutamicus, can accumulate L-Proline under optimized conditions including aerobic cultivation at 25-35°C and controlled pH between 6.0-7.0 [36]. The fermentation medium requires biotin supplementation at concentrations of 30-1000 micrograms per liter, along with ammonium chloride as nitrogen source [36]. Production yields of 22.4 milligrams per milliliter have been achieved through this method [36].

Chemical Racemization Methods

Industrial racemization of L-Proline to DL-Proline employs thermal treatment with glacial acetic acid [35]. The process involves heating L-Proline with glacial acetic acid at temperatures of 60-75°C, resulting in the epimerization at the alpha-carbon center . This approach proves economically advantageous for converting readily available L-Proline, obtained from protein hydrolysis, into the racemic form required for resolution studies [35].

Table 1: Racemic DL-Proline Synthesis Pathways

MethodStarting MaterialsConditionsYield/Notes
Diethyl malonate + AcrylonitrileDiethyl malonate, AcrylonitrileNi/H2 reduction, Base catalysisMulti-step sequence
Strecker SynthesisAldehyde, Ammonia, CyanideImine formation, CN- addition, HydrolysisProduces racemic mixture
Fermentation ProcessL-glutamate via microbial cultureAerobic conditions, 25-35°C, pH 6-722.4 mg/mL typical production
Protein HydrolysisProtein sources (casein)HCl 110°C, 22 hoursLong reaction times required
Chemical RacemizationL-proline + Glacial acetic acid60-75°C heatingIndustrial racemization method

Chromatographic Resolution Techniques

Ligand-Exchange Chromatography

Ligand-exchange chromatography represents the most significant advancement in proline enantiomer separation, utilizing chiral stationary phases based on optically active ligands complexed with metal ions [10] [14]. The pioneering work by Rogozhin and Davankov established the foundation for this technique by grafting L-Proline onto cross-linked polystyrene resins and loading with copper sulfate [10]. The resulting chiral stationary phase demonstrates remarkable selectivity for proline enantiomers through the formation of diastereomeric copper complexes [10].

The separation mechanism involves the differential stability of pseudo-homochiral and pseudo-heterochiral complexes formed between the racemic proline and the chiral selector [13] [14]. Each copper ion coordinates with two fixed proline units on the polymer backbone, creating bridges that can accommodate dissolved amino acids [10]. The elution process employs aqueous ammonia solutions, with L-Proline emerging first due to weaker binding affinity compared to D-Proline [10]. Complete separation requires approximately 1 molar ammonia concentration for D-Proline elution [10].

Modern ligand-exchange systems utilize reversed-phase conditions with mobile phases containing L-Proline or L-hydroxyproline at 2 millimolar concentration and copper acetate at 1 millimolar concentration [13] [14]. The addition of water-methanol mixtures significantly reduces retention times for hydrophobic amino acid analogs while preserving enantioseparation [14]. pH adjustment remains critical, requiring alkaline conditions to maintain free amino groups necessary for copper complexation [14].

High-Performance Liquid Chromatography with Chiral Stationary Phases

Chiral high-performance liquid chromatography using specialized stationary phases provides excellent resolution for DL-Proline derivatives [7] [9]. The CHIRALPAK-IA column (250 × 4.6 millimeters, 5 micrometers particle size) demonstrates superior performance with mobile phases containing 0.1% trifluoroacetic acid in ethanol [9]. Due to the absence of chromophoric groups in proline, derivatization becomes necessary for ultraviolet detection [9].

The nitrobenzofurazan chloride derivatization method enables detection at 464 nanometers wavelength [9]. The derivatization reaction proceeds through nucleophilic substitution of the amino group, forming a fluorescent adduct suitable for chromatographic analysis [9]. Under optimized conditions using isocratic elution at 0.6 milliliters per minute flow rate and 40°C column temperature, baseline separation of D-Proline and L-Proline occurs with retention times of 6.72 and 9.22 minutes respectively [9].

Crown ether-based stationary phases offer alternative selectivity mechanisms through inclusion complex formation [7]. Columns containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid demonstrate separation factors ranging from 1.30 to 1.57 for various proline amide derivatives [7]. The second-generation crown ether phases with N-methyl tethering groups consistently outperform first-generation phases with N-H tethering groups [7].

Gas Chromatographic Methods

Gas chromatographic separation requires derivatization to convert proline into volatile forms suitable for analysis [8] [11]. The two-step derivatization process involves methylation with methanolic hydrochloric acid followed by acetylation with trifluoroacetic anhydride [8]. Alternative derivatization using isopropyl isocyanate demonstrates superior enantioselectivity compared to trifluoroacetic anhydride derivatives [11].

Chiral stationary phases based on diproline selectors covalently attached to methylhydrosiloxane-dimethylsiloxane copolymers enable direct resolution of derivatized proline enantiomers [11]. The separation mechanism relies on hydrogen bonding interactions and steric discrimination rather than inclusion complex formation [11]. Temperature programming allows optimization of resolution and analysis time, with typical separation factors exceeding 1.5 for proline derivatives [11].

Table 2: Chromatographic Resolution Techniques for DL-Proline

TechniqueMobile Phase/ConditionsSeparation Factor (α)Resolution (Rs)Detection
Ligand Exchange ChromatographyL-proline-Cu(II) complex, NH3 elutionVariableHigh for preparativeUV absorption
Chiral HPLC (CHIRALPAK-IA)0.1% TFA in ethanol, 0.6 mL/min1.31-1.572.60-5.50464 nm (after NBD-Cl derivatization)
Crown Ether Stationary Phase(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid1.30-1.571.75-2.26UV absorption
Reversed-Phase with Cu(II)L-proline (2 mM) + Cu(CH3COO)2 (1 mM)VariableModerateUV absorption
Gas Chromatography (Chiral)Derivatization with TFAA or NBD-ClTemperature dependentGood for derivativesFID or MS

Diastereomeric Complex Formation with Tartaric Acid

Formation and Characterization of Diastereomeric Salts

The resolution of DL-Proline through diastereomeric complex formation with L-tartaric acid represents a breakthrough in amino acid separation methodology [15] [16]. Unlike conventional neutral amino acids that require derivatization to form diastereomeric salts, DL-Proline directly forms crystalline complexes with L-tartaric acid in equimolar ratios [15] [16]. The complexation occurs readily in aqueous ethanol solutions, with the L-L complex (L-Proline·L-tartaric acid) demonstrating significantly lower solubility compared to the D-L complex (D-Proline·L-tartaric acid) [16].

Crystal structure analysis reveals that the complexes adopt a 1:1 stoichiometry with distinct physical properties [16]. The L-L complex exhibits superior crystallinity and thermal stability, facilitating preferential crystallization from supersaturated solutions [15]. Solubility studies in aqueous ethanol (water:ethanol ratio 1:15 v/v) demonstrate the fundamental thermodynamic basis for the resolution process [16].

Optimized Resolution Procedures

The standard resolution procedure involves dissolving equimolar amounts of DL-Proline (11.51 grams) and L-tartaric acid (15.01 grams) in water (20 milliliters), followed by gradual addition of ethanol (70 milliliters) under continuous stirring [16]. Seeding with pre-formed L-L complex crystals initiates selective crystallization, with overnight standing at room temperature promoting complete precipitation [16]. The recovered L-L complex typically yields 70-87% of the theoretical amount with optical purity exceeding 98% enantiomeric excess after recrystallization [15] [16].

Alternative procedures utilizing 0.5 equivalents of L-tartaric acid prove more economical for industrial applications [16] [17]. The modified approach dissolves DL-Proline (11.51 grams) with L-tartaric acid (7.50 grams) in minimal water (5 milliliters), followed by staged ethanol addition [16]. Initial addition of 30 milliliters ethanol facilitates dissolution, while subsequent addition of 45 milliliters promotes selective crystallization [16]. This method consistently achieves 70.9% yield of L-L complex with optical rotation [α]²⁵ᴅ = -23.3° [16].

Enhanced Resolution with Catalytic Conditions

Recent developments incorporate aldehyde catalysts to enhance complex formation efficiency and optical purity [17] [2]. The optimized procedure involves dissolving L-Proline and D-tartaric acid (1:1 molar ratio) in organic acid medium, followed by addition of 10-30% aldehyde catalyst [17]. Heating at 80±10°C for 4-8 hours promotes epimerization and selective complex formation [17]. Ice-water bath cooling followed by filtration and ethanol washing yields crude diastereomeric salts with 87.2% efficiency [17].

Recrystallization from 95% ethanol improves optical purity to [α]ᴅ²⁰ = +24.0° for D-Proline·D-tartaric acid complexes [17]. Liberation of the free amino acid involves treatment with ammoniating agents in methanol at 20-65°C until weakly alkaline conditions develop [17]. Cooling to 5-10°C precipitates ammonium tartrate salts, leaving purified D-Proline in the mother liquor after methanol evaporation [17]. Final recrystallization yields D-Proline with [α]ᴅ²⁰ = +84°, confirming high optical purity [17].

Crystallization-Induced Asymmetric Transformation

Advanced resolution techniques exploit crystallization-induced asymmetric transformation principles to achieve quantitative yields [19]. The process combines in situ racemization with selective crystallization, potentially converting the theoretical 50% resolution yield to near 100% efficiency [19]. The method requires careful optimization of racemization kinetics and crystallization thermodynamics to maintain the dynamic equilibrium favoring the desired enantiomer [19].

Table 3: Diastereomeric Complex Formation with Tartaric Acid

ParameterOptimal ConditionsAlternative Method
Molar Ratio (Proline:Tartaric Acid)1:1 (equimolar)1:0.5 (practical resolution)
Solvent SystemAqueous ethanol (1:15, v/v)Water:ethanol gradient addition
Temperature ConditionsRoom temperature after heating80±10°C during complex formation
Crystallization TimeOvernight standing4-8 hours with stirring
L-L Complex SolubilityLower (preferential crystallization)Enhanced selectivity
D-L Complex SolubilityHigher (remains in solution)Improved separation
Typical Yield70-87% for L-enantiomer82-95% overall
Optical Purity>98% ee after recrystallization[α]D = +84° for D-proline

Physical Description

Dry Powder
Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Flat needles from alcohol + ether; prisms from water
White crystals or crystalline powde

XLogP3

-2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.071153562 g/mol

Monoisotopic Mass

116.071153562 g/mol

Heavy Atom Count

8

Taste

Sweet

Density

1.064 at 24 °C

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Melting Point

220-222 °C, decomposes
MP: 215-220 °C with decomposition /D(+)-Proline/
MP: 205 °C with decomposition /DL-Proline/
221 °C

UNII

9DLQ4CIU6V

Related CAS

25191-13-3

Drug Indication

L-Proline is extremely important for the proper functioning of joints and tendons and also helps maintain and strengthen heart muscles.

Therapeutic Uses

/EXPL THER/ This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

Pharmacology

Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)
DL-Proline is a racemic mixture of proline, an imino acid. Proline is found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system and an essential component of collagen and is important for proper functioning of joints and tendons. Proline is important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles.

Mechanism of Action

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae.

Other CAS

609-36-9
147-85-3

Absorption Distribution and Excretion

L-proline is absorbed from the gastrointestinal tract. Ingested dietary protein is denatured in the stomach due to low pH. Denaturing and unfolding of the protein makes the chain susceptible to proteolysis. Up to 15% of dietary protein may be cleaved to peptides and amino acids by pepsins in the stomach. In the duodenum and small intestine digestion continues through hydrolytic enzymes (e.g. trypsin, chymotrypsins, elastase, carboxypeptidase). The resultant mixture of peptides and amino acids is then transported into the mucosal cells by specific carrier systems for amino acids and for di- and tripeptides. The products of digestion are rapidly absorbed. Like other amino acids L-proline is absorbed from ileum and distal jejeunum.
Absorbed peptides are further hydrolyzed resulting in free amino acids which are secreted into the portal blood by specific carrier systems in the mucosal cell. Alternatively they are metabolized within the cell itself. Absorbed amino acids pass into the liver where a portion of the amino acids are used. The remainder pass through into the systemic circulation and are utilized by the peripheral tissue. L-proline is actively transported across the intestine from mucosa to serosal surface. The mechanism of absorption is that of the ion gradient. All L-amino acids are absorbed by Na+dependant, carrier mediated process. This transport is energy dependant by ATP. Plasma L-proline concentrations in normal subjects are reported to be ca. 168 uM/L +/- 60 mM/L with plasma samples collected from healthy volunteers after an overnight fast. As with most nutrients, plasma concentration of L-proline is subject to homeostasis. A number of hormones (e.g., thyroid hormone, catecholamines, and growth hormone) may affect plasma AA levels in diseases. However, in the physiologic state, their influence is probably marginal. However, there is the counter-regulatory hormone system with cortisol and glucagon which influences the blood level of amino acids involved in gluconeogenesis, such as L-proline.
Body losses of amino acids are minimal because amino acids filtered by the kidneys are actively reabsorbed. Also cutaneous losses are negligible. Since there is no long term storage for amino acids in mammals, excess amino acids are degraded, mainly in the liver. Metabolism of amino acids involves removal of the amino group which is converted to urea and excreted in the urine. After removal of the amino group the rest of the acid is utilized as energy source or in anabolism of other endogenous substances. /Amino acids/

Metabolism Metabolites

Hepatic

Associated Chemicals

(+)-Proline; 344-25-2
(+-)-Proline; 609-36-9

Wikipedia

Proline

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

From alpha-piperidone; from cyclopentantone; from l-glutamic acid
Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.
Hydrolysis of protein, also synthetically and by recombinant DNA techniques.
L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Proline: ACTIVE

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /amino acids/
AOAC method 979.20, Proline in Honey; ninhydrin reaction
The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

Proline plays an important role in plant response to various environmental stresses. However, its involvement in mitigation of heavy metal stress in plants remains elusive. In this study, we examined the effectiveness of exogenous proline (10 and 20 mM) in alleviating cadmium induced inhibitory effects in young olive plants (Olea europaea L. cv. Chemlali) exposed to two Cd levels (10 and 30 mg CdCl2/kg soil). The Cd treatment induced substantial accumulation of Cd in both root and leaf tissues and a decrease in gas exchange, photosynthetic pigments contents, uptake of essential elements (Ca, Mg and K) and plant biomass. Furthermore, an elevation of antioxidant enzymes activities (superoxide dismutase, catalase, glutathione peroxydase) and proline content in association with relatively high amounts of hydrogen peroxide, thiobarbituric acid reactive substances and electrolyte leakage were observed. Interestingly, the application of exogenous proline alleviated the oxidative damage induced by Cd accumulation. In fact, Cd-stressed olive plants treated with proline showed an increase of antioxidant enzymes activities, photosynthetic activity, nutritional status, plant growth and oil content of olive fruit. Generally, it seems that proline supplementation alleviated the deleterious effects of young olive plants exposed to Cd stress.
The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.
Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.
This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.
For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology

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